1-(3-chlorophenyl)-1H-pyrazol-4-amine
Description
Significance of Pyrazole (B372694) Core Structures in Heterocyclic Chemistry
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern heterocyclic chemistry. ijraset.com This structural unit is aromatic and possesses a unique set of chemical properties that make it a "privileged structure" in medicinal chemistry and materials science. researchgate.netnih.gov
The pyrazole core is amphoteric, meaning it has both acidic (at the pyrrole-like NH group) and basic (at the pyridine-like N2 atom) characteristics. researchgate.netmdpi.com This dual reactivity allows for the straightforward introduction of various functional groups, making pyrazole derivatives highly versatile scaffolds for creating diverse chemical libraries. researchgate.net The stability of the pyrazole ring and its ability to participate in various chemical transformations have cemented its importance in the development of novel compounds. ijraset.com
Overview of Arylpyrazole Derivatives as Chemical Scaffolds
Arylpyrazoles are a subclass of pyrazoles that feature an aryl (aromatic ring) substituent, typically on one of the nitrogen atoms. This addition significantly influences the molecule's steric and electronic properties, opening up a vast chemical space for exploration. N-arylpyrazoles are considered constructive entities in chemistry and have been investigated for a wide range of applications. researchgate.net
These derivatives serve as crucial intermediates in the synthesis of more elaborate molecules, including pharmaceuticals and agrochemicals. dntb.gov.uachemimpex.com The presence of the aryl group can enhance the biological activity of the final compounds and provides a handle for further chemical modifications. Modern synthetic methods, including photocatalytic cycloadditions, have been developed to produce arylpyrazoles with high regiocontrol under mild conditions, highlighting the ongoing innovation in this area. acs.org
Research Context of 1-(3-chlorophenyl)-1H-pyrazol-4-amine within Amine-Substituted Pyrazoles
Within the broad family of arylpyrazoles, amine-substituted pyrazoles, or aminopyrazoles, represent a particularly valuable framework in drug discovery. mdpi.comresearchgate.net The position of the amino group on the pyrazole ring (e.g., at C3, C4, or C5) leads to multifunctional compounds with distinct pharmacological profiles. mdpi.com Specifically, 4-aminopyrazoles are a chemotype shared by different drug candidates, underscoring the importance of this substitution pattern. mdpi.com
This compound fits directly into this context as a 4-aminopyrazole with a specific N-aryl substituent. Compounds of this nature are often not the final active molecule but rather key intermediates. dntb.gov.ua The primary amino group at the C4 position is a reactive site, allowing for the construction of fused heterocyclic systems such as pyrazolo[3,4-b]pyridines, which are of significant biomedical interest. nih.gov The synthesis of N-substituted pyrazoles from primary amines is a subject of ongoing research to develop more efficient and milder reaction protocols. nih.gov
The 3-chlorophenyl group at the N1 position is also significant. The presence and position of the chlorine atom can modulate the molecule's properties, influencing its reactivity and the biological activity of the resulting products. Research on related arylpyrazoles has shown that such substitutions are critical in tuning the compound's interactions with biological targets. nih.gov Therefore, this compound is a strategically designed building block, poised for use in the synthesis of targeted, complex molecules for various research applications.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H8ClN3 |
|---|---|
Molecular Weight |
193.63 g/mol |
IUPAC Name |
1-(3-chlorophenyl)pyrazol-4-amine |
InChI |
InChI=1S/C9H8ClN3/c10-7-2-1-3-9(4-7)13-6-8(11)5-12-13/h1-6H,11H2 |
InChI Key |
BGGNGIDUFUOZKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C=C(C=N2)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 3 Chlorophenyl 1h Pyrazol 4 Amine and Its Analogs
Classical and Contemporary Strategies for Pyrazole (B372694) Ring Construction
The formation of the pyrazole ring is a fundamental step in the synthesis of 1-(3-chlorophenyl)-1H-pyrazol-4-amine. Various methods have been established, ranging from classical cyclocondensation reactions to modern multi-component and cycloaddition strategies. nih.gov
Cyclocondensation Approaches Involving Hydrazine (B178648) Derivatives
Cyclocondensation reactions are a cornerstone of pyrazole synthesis, typically involving the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. nih.gov To synthesize analogs of the target molecule, (3-chlorophenyl)hydrazine (B1595953) is a key reagent. The reaction with a suitable three-carbon synthon bearing the precursor to the 4-amino group is crucial. For instance, the condensation of (3-chlorophenyl)hydrazine with a β-ketonitrile is a common route to 3-aminopyrazoles. Subsequent functionalization would be required to obtain the 4-amino isomer.
A highly regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles can be achieved through the condensation of 1,3-diketones with arylhydrazines. These reactions can proceed at room temperature in solvents like N,N-dimethylacetamide, offering good yields. mdpi.com
Table 1: Examples of Cyclocondensation Reactions for Pyrazole Synthesis
| Hydrazine Derivative | 1,3-Dicarbonyl Compound/Equivalent | Catalyst/Conditions | Product | Yield (%) | Reference |
| Phenylhydrazine (B124118) | Ethyl acetoacetate | Montmorillonite K-10, sonication | 5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | 92 | nih.gov |
| (4-chlorophenyl)hydrazine | 3-Oxo-3-phenylpropanenitrile | Basic medium | 3-Amino-5-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile | 95 | nih.gov |
| Arylhydrazines | 1,3-Diketones | N,N-Dimethylacetamide, room temperature | 1-Aryl-3,4,5-substituted pyrazoles | 59-98 | researchgate.net |
1,3-Dipolar Cycloaddition Reactions
The 1,3-dipolar cycloaddition is a powerful and highly regioselective method for constructing the pyrazole ring. wikipedia.org This reaction typically involves a diazo compound as the 1,3-dipole and an alkyne or an alkene as the dipolarophile. rsc.orgresearchgate.net For the synthesis of 4-aminopyrazole derivatives, a suitably functionalized alkyne or alkene is required. For instance, the cycloaddition of a diazomethane (B1218177) derivative with an enamine or a ynamine could potentially lead to the desired 4-aminopyrazole core. The use of alkyne surrogates can also facilitate these cycloadditions and control regioselectivity. nih.gov
Catalyst-free 1,3-dipolar cycloaddition of diazo compounds to alkynes can be achieved by simple heating, and in the case of α-diazocarbonyl substrates, these reactions can be performed under solvent-free conditions to afford pyrazoles in high yields. rsc.org
Table 2: 1,3-Dipolar Cycloaddition for Pyrazole Synthesis
| 1,3-Dipole | Dipolarophile | Catalyst/Conditions | Product | Yield (%) | Reference |
| Nitrile imines | α-Bromocinnamaldehyde | Heat | 1,3,4,5-Tetrasubstituted pyrazoles | Good | nih.gov |
| Diazo compounds | Alkynes | Heat, solvent-free | Substituted pyrazoles | High | rsc.org |
| Sydnones | 2-Alkynyl-1,3-dithianes | Base-mediated | Polysubstituted pyrazoles | Not specified | acs.orgacs.org |
Multi-Component Reaction Sequences
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like substituted pyrazoles in a single step from three or more starting materials. beilstein-journals.orgnih.gov For the synthesis of 1-aryl-4-aminopyrazoles, an MCR could involve an arylhydrazine, a source for the C2 and C3 of the pyrazole ring with a nitrile group (which can be converted to an amino group), and a component to form the C4 and C5 atoms.
For example, a three-component reaction of an enaminone, an aryl hydrazine hydrochloride, and an alkyne can produce aryl pyrazoles. rsc.org Another approach involves the reaction of aromatic aldehydes, malononitrile, and phenylhydrazine under solvent-free conditions with a solid-phase catalyst. rsc.org
Table 3: Multi-Component Reactions for Pyrazole Synthesis
| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product | Yield (%) | Reference |
| Aromatic Aldehyde | Malononitrile | Phenylhydrazine | Solid-phase vinyl alcohol (SPVA), solvent-free | Amino pyrazole derivatives | Good | rsc.org |
| Enaminone | Aryl hydrazine hydrochloride | Alkyne | Rhodium-catalyzed | Aryl pyrazoles | Not specified | rsc.org |
| Isothiocyanate | 1,3-Dicarbonyl compound | Hydrazine hydrate | Iodine-mediated | Multi-substituted aminopyrazoles | Up to 68 | tandfonline.com |
Selective Introduction of the 3-chlorophenyl Moiety at N1
Achieving the regioselective introduction of the 3-chlorophenyl group at the N1 position of the pyrazole ring is a critical step. When using unsymmetrical pyrazoles, direct N-arylation can lead to a mixture of N1 and N2 isomers. Therefore, methods that offer high regioselectivity are preferred.
One of the most reliable methods is to start with (3-chlorophenyl)hydrazine in the pyrazole ring formation step, as seen in cyclocondensation and some multi-component reactions. This pre-installs the desired substituent at the N1 position.
Alternatively, modern cross-coupling reactions can be employed for the N-arylation of a pre-formed 4-aminopyrazole. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and can be applied to the N-arylation of pyrazoles with aryl halides. wikipedia.orglibretexts.org The choice of ligand is crucial for achieving high yields and selectivity. researchgate.netnih.gov
The Ullmann condensation is another classic method for N-arylation, which uses a copper catalyst, often at higher temperatures. mdpi.comwikipedia.org Modern variations of the Ullmann reaction utilize soluble copper catalysts with ligands, allowing for milder reaction conditions. mdpi.com
Table 4: Methods for N1-Arylation of Pyrazoles
| Pyrazole Substrate | Arylating Agent | Catalyst/Ligand | Base | Conditions | Product | Reference |
| Pyrazole | 4-Methoxyiodobenzene | Cu0-EP/SiO2/Fe3O4 | K2CO3 | DMF, 12-20 h | N-Arylpyrazole | mdpi.com |
| 4-Halo-1H-1-tritylpyrazole | Piperidine | Pd(dba)2 | Not specified | Not specified | C4-aminated pyrazole | researchgate.net |
| Pyrroles, Pyrazoles, etc. | Aryl iodides/bromides | CuI/Diamine ligand | Various | Good yields | N-Aryl heterocycles | acs.org |
Functionalization and Derivatization at the 4-Amine Position
Once the this compound core is synthesized, the 4-amino group serves as a versatile handle for further functionalization and the creation of a library of analogs. The primary amino group can undergo a variety of chemical transformations.
Acylation: The amino group can be readily acylated using acid chlorides, anhydrides, or carboxylic acids (with a coupling agent) to form the corresponding amides. This is a common method for introducing a wide range of functional groups.
Alkylation: N-alkylation of the 4-amino group can be achieved using alkyl halides or through reductive amination with aldehydes or ketones. Reductive amination offers a controlled method for introducing mono- or di-alkylation.
Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base leads to the formation of sulfonamides.
Urea and Thiourea Formation: The amino group can react with isocyanates or isothiocyanates to form ureas and thioureas, respectively. These functional groups are often found in biologically active molecules.
A study on the synthesis of diethyl 4-amino-1-(3-chlorophenyl)-1H-pyrazole-3,5-dicarboxylate provides a direct precedent for a closely related structure, indicating the feasibility of accessing the 4-amino functionality. sdbindex.com
Innovations in Reaction Conditions and Methodologies
Modern synthetic chemistry is continuously evolving to provide more efficient, sustainable, and safer reaction conditions. These innovations are also being applied to the synthesis of pyrazole derivatives.
Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate the rate of many organic reactions, including the synthesis of pyrazoles. medicaljournalshouse.comdergipark.org.trmedicaljournalshouse.com This technique often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. nih.govresearchgate.net For example, the synthesis of pyrazole derivatives via condensation reactions can be completed in minutes under microwave irradiation, compared to hours with conventional heating. medicaljournalshouse.commedicaljournalshouse.com
Flow Chemistry: Continuous flow synthesis offers several advantages over batch processing, including enhanced safety, better control over reaction parameters (temperature, pressure, and reaction time), and easier scalability. mdpi.comrsc.orggalchimia.com Flow chemistry has been successfully applied to the synthesis of pyrazoles through various reaction types, including 1,3-dipolar cycloadditions and multi-step sequences where intermediates are generated and consumed in a continuous stream. nih.govscilit.com
Novel Catalytic Systems: The development of new and more efficient catalysts is a key area of research. For pyrazole synthesis, novel catalysts can improve regioselectivity, increase yields, and allow for milder reaction conditions. mdpi.com This includes the use of heterogeneous catalysts that can be easily recovered and reused, contributing to more sustainable synthetic processes.
Table 5: Innovative Methodologies in Pyrazole Synthesis
| Methodology | Reaction Type | Key Advantages | Example | Reference |
| Microwave-Assisted | Condensation | Reduced reaction time, increased yields | Synthesis of substituted pyrazoles in 4-7 min | medicaljournalshouse.commedicaljournalshouse.com |
| Flow Chemistry | 1,3-Dipolar cycloaddition | Enhanced safety, scalability, precise control | Synthesis of pyrazoles from vinylidene keto esters | mdpi.com |
| Novel Catalysis | Cyclocondensation | High yields, excellent regioselectivity | NaCoMo inorganic framework for pyrazole synthesis | mdpi.com |
Transition-Metal-Catalyzed Transformations (e.g., C-H Functionalization, Cross-Coupling)
Transition-metal catalysis has become an indispensable tool for the synthesis and functionalization of pyrazole cores. rsc.org These methods offer direct routes to complex molecules that might otherwise require lengthy synthetic sequences.
C-H Functionalization:
Direct C-H functionalization has emerged as a powerful strategy for the late-stage modification of pyrazole rings, providing access to a wide range of analogs without the need for pre-functionalized starting materials. rsc.org Palladium-catalyzed direct C-4 arylation of 5-aminopyrazoles with aryl bromides has been reported to proceed in good yields. chim.it This reaction is thought to occur through a concerted metallation-deprotonation mechanism. chim.it Rhodium catalysts have also been employed for the C-H functionalization of pyrazoles. chim.it For the synthesis of analogs of this compound, direct C-H arylation at the C-5 position of a suitable 1-(3-chlorophenyl)-4-aminopyrazole precursor could be envisioned, using a palladium or rhodium catalyst with an appropriate aryl halide or equivalent.
Cross-Coupling Reactions:
Cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are fundamental methods for the formation of C-C and C-N bonds in pyrazole synthesis. The Suzuki-Miyaura coupling, for instance, has been successfully used for the synthesis of 4-substituted-1H-pyrazole-3,5-diamines from 4-bromo-3,5-dinitro-1H-pyrazole and various boronic acids. rsc.org This approach allows for the introduction of diverse aryl, heteroaryl, or styryl groups at the 4-position of the pyrazole ring. rsc.org In the context of this compound, a Suzuki-Miyaura coupling could be employed to introduce the 3-chlorophenyl group at the N-1 position of a 4-amino-1H-pyrazole precursor bearing a suitable leaving group, or to functionalize the pyrazole core itself.
Copper-catalyzed N-arylation is another important cross-coupling reaction for the synthesis of N-aryl pyrazoles. chim.it Copper(I) iodide (CuI) has been used to catalyze the coupling of 4-iodopyrazoles with alcohols to form 4-alkoxy-1H-pyrazoles. nih.gov Furthermore, copper has been shown to promote the dimerization of 5-aminopyrazoles to produce pyrazole-fused pyridazines and pyrazines through the direct coupling of C-H/N-H, C-H/C-H, and N-H/N-H bonds. mdpi.com An Ullman-type coupling reaction using a copper catalyst could be a viable method for the synthesis of this compound from 4-aminopyrazole and a 3-chlorophenyl halide. mdpi.com
Table 1: Examples of Transition-Metal-Catalyzed Reactions for Pyrazole Functionalization
| Reaction Type | Catalyst/Reagents | Substrate Type | Product Type | Reference |
|---|---|---|---|---|
| Direct C-4 Arylation | Palladium catalyst, Aryl bromides | 5-Aminopyrazoles | 4-Aryl-5-aminopyrazoles | chim.it |
| Suzuki-Miyaura Coupling | XPhos Pd G2 precatalyst, Boronic acids | 4-Bromo-3,5-dinitro-1H-pyrazole | 4-Substituted-1H-pyrazole-3,5-diamines | rsc.org |
| C-O Coupling | CuI, 3,4,7,8-tetramethyl-1,10-phenanthroline | 4-Iodopyrazoles, Alcohols | 4-Alkoxy-1H-pyrazoles | nih.gov |
| Dimerization | Copper catalyst | 5-Aminopyrazoles | Pyrazole-fused pyridazines and pyrazines | mdpi.com |
Metal-Free Organic Synthesis Pathways
While transition-metal catalysis offers significant advantages, the development of metal-free synthetic routes is a growing area of interest due to concerns about metal toxicity and the cost of catalysts.
One notable metal-free approach involves the Thorpe-Ziegler cyclization. chim.it Additionally, iodine-mediated cascade reactions have been developed for the synthesis of amino pyrazole thioether derivatives without the use of metals or solvents. acs.org Temperature-controlled divergent synthesis of pyrazoles and 1-tosyl-1H-pyrazoles has also been achieved under transition-metal-catalyst- and oxidant-free conditions. nih.gov
A versatile metal-free, multi-step continuous flow synthesis of N-arylated pyrazoles has been reported, which utilizes amine-redox chemistry through diazotization and a vitamin C-mediated reduction. nih.gov This process avoids the isolation of hazardous intermediates like diazonium salts and hydrazines. nih.gov For the synthesis of this compound, a similar metal-free pathway could be envisioned, starting from 3-chloroaniline. The aniline (B41778) would first be converted to a hydrazine derivative, which would then undergo condensation with a suitable 1,3-dielectrophile to form the pyrazole ring. The reduction of a nitro group to an amine, a key step in many syntheses, can also be achieved under metal-free conditions using trichlorosilane, which is applicable to both aromatic and aliphatic nitro compounds. beilstein-journals.org
Table 2: Overview of Metal-Free Synthesis Strategies for Pyrazole Derivatives
| Strategy | Key Reagents/Conditions | Intermediate/Product Type | Advantages | Reference |
|---|---|---|---|---|
| Amine-Redox Chemistry | Diazotization, Vitamin C reduction | N-arylated pyrazoles | Avoids isolation of hazardous intermediates | nih.gov |
| Iodine-Mediated Cascade | Iodine | Amino pyrazole thioethers | Metal- and solvent-free | acs.org |
| Temperature-Controlled Cyclization | Temperature variation | Pyrazoles and 1-tosyl-1H-pyrazoles | Catalyst- and oxidant-free | nih.gov |
| Nitro Group Reduction | Trichlorosilane | Primary amines | Mild, metal-free | beilstein-journals.org |
Continuous Flow Chemistry Applications for Scalability and Efficiency
Continuous flow chemistry has emerged as a powerful technology for the synthesis of pyrazoles, offering significant advantages over traditional batch methods in terms of safety, efficiency, and scalability. nih.govmdpi.com Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity. nih.gov
Several continuous flow methodologies have been developed for the synthesis of pyrazoles. rsc.orgrsc.orggalchimia.com A multi-step continuous flow setup has been reported for the four-step conversion of anilines into pyrazole products, which incorporates a metal-free amine-redox process. nih.gov This system allows for the synthesis of a variety of analogs or the scale-up of a specific target. nih.gov The in situ formation and use of reactive intermediates in a telescoped flow process enhances safety by avoiding the accumulation of hazardous compounds. nih.gov
Flow chemistry is particularly advantageous for reactions that involve hazardous or unstable intermediates, such as diazoalkanes, which are often used in pyrazole synthesis. nih.gov The small reactor volumes in flow systems mitigate the risks associated with these species. The synthesis of 1,4-disubstituted pyrazoles has been achieved in continuous flow using silica-supported copper catalysts, demonstrating the potential for scalable production. rsc.org
For the industrial-scale synthesis of this compound, a continuous flow process would be highly desirable. A possible route could involve the initial formation of a 1,3-dicarbonyl precursor in a flow reactor, followed by condensation with 3-chlorophenylhydrazine in a subsequent reactor. The use of packed-bed reactors with solid-supported catalysts or reagents could further enhance the efficiency and sustainability of the process. The reduction of a corresponding nitro-pyrazole precursor to the final amine product could also be integrated into a continuous flow setup using a metal-free reducing agent like trichlorosilane. beilstein-journals.org
Table 3: Comparison of Batch vs. Continuous Flow Synthesis of Pyrazoles
| Feature | Batch Synthesis | Continuous Flow Synthesis | Reference |
|---|---|---|---|
| Safety | Higher risk with hazardous intermediates | Enhanced safety due to small reactor volumes | nih.govnih.gov |
| Scalability | Often challenging | Readily scalable by extending operation time | nih.govrsc.org |
| Control | Less precise control over parameters | Precise control over temperature, pressure, and time | nih.gov |
| Efficiency | Can have longer reaction times | Often shorter reaction times and higher throughput | mdpi.com |
Comprehensive Spectroscopic and Advanced Structural Characterization of 1 3 Chlorophenyl 1h Pyrazol 4 Amine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural assignment of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
¹H NMR Analysis of Proton Environments
Proton (¹H) NMR spectroscopy of 1-(3-chlorophenyl)-1H-pyrazol-4-amine would be expected to reveal distinct signals corresponding to each unique proton in the molecule. The aromatic protons on the 3-chlorophenyl ring would typically appear as a complex multiplet in the downfield region (approximately δ 7.0-8.0 ppm) due to spin-spin coupling. The protons on the pyrazole (B372694) ring would also exhibit characteristic chemical shifts. The proton at position 5 of the pyrazole ring would likely be the most downfield of the pyrazole protons, influenced by the adjacent nitrogen atom and the aromatic ring. The proton at position 3 would also reside in the aromatic region. The amine (-NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Pyrazole H-3 | 7.5 - 8.0 | s |
| Pyrazole H-5 | 7.8 - 8.5 | s |
| Chlorophenyl H-2' | 7.6 - 7.8 | t |
| Chlorophenyl H-4' | 7.4 - 7.6 | d |
| Chlorophenyl H-5' | 7.3 - 7.5 | t |
| Chlorophenyl H-6' | 7.5 - 7.7 | d |
| -NH₂ | 3.5 - 5.5 | br s |
Note: These are predicted values and actual experimental values may vary.
¹³C NMR Spectroscopy for Carbon Skeleton Analysis
Carbon-13 (¹³C) NMR spectroscopy provides a detailed map of the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The carbon atoms of the 3-chlorophenyl ring would resonate in the aromatic region (approximately δ 110-140 ppm), with the carbon atom bearing the chlorine atom (C-3') showing a characteristic chemical shift. The carbon atoms of the pyrazole ring would also have specific chemical shifts, with the carbon attached to the amino group (C-4) being significantly influenced by the nitrogen atom.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Pyrazole C-3 | 135 - 145 |
| Pyrazole C-4 | 120 - 130 |
| Pyrazole C-5 | 140 - 150 |
| Chlorophenyl C-1' | 138 - 142 |
| Chlorophenyl C-2' | 120 - 125 |
| Chlorophenyl C-3' | 133 - 137 |
| Chlorophenyl C-4' | 128 - 132 |
| Chlorophenyl C-5' | 125 - 130 |
| Chlorophenyl C-6' | 118 - 123 |
Note: These are predicted values and actual experimental values may vary.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignments
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.
COSY: A COSY spectrum would reveal correlations between protons that are coupled to each other, helping to establish the connectivity of protons within the 3-chlorophenyl and pyrazole rings.
HMQC/HSQC: An HMQC or HSQC (Heteronuclear Single Quantum Coherence) spectrum would show correlations between protons and the carbon atoms to which they are directly attached, allowing for the direct assignment of carbon signals based on their attached protons.
Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and serves as a unique molecular fingerprint.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific functional groups. The N-H stretching vibrations of the primary amine group would be expected to appear as one or two sharp bands in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹. The C=N and C=C stretching vibrations of the pyrazole and phenyl rings would likely appear in the 1500-1650 cm⁻¹ region. The C-N stretching vibration would be found in the 1250-1350 cm⁻¹ range. Finally, a characteristic C-Cl stretching vibration would be expected in the fingerprint region, typically between 600 and 800 cm⁻¹.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch (Amine) | 3300 - 3500 |
| Aromatic C-H Stretch | 3000 - 3100 |
| C=N/C=C Stretch (Ring) | 1500 - 1650 |
| C-N Stretch | 1250 - 1350 |
| C-Cl Stretch | 600 - 800 |
Note: These are predicted values and actual experimental values may vary.
Raman Spectroscopy
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR. The Raman spectrum of this compound would also exhibit bands corresponding to the various vibrational modes of the molecule. Aromatic ring stretching vibrations are typically strong in Raman spectra. The symmetric stretching of the pyrazole ring and the breathing modes of the phenyl ring would be expected to produce prominent Raman signals. The C-Cl stretch would also be Raman active. Due to the different selection rules, some vibrations that are weak in the FT-IR spectrum may be strong in the Raman spectrum, and vice versa, providing a more complete vibrational analysis of the molecule.
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for confirming the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.
High-resolution mass spectrometry provides a precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. For this compound (molecular formula C9H8ClN3), the exact mass can be calculated and compared to the experimentally determined value. This comparison serves as a definitive confirmation of the compound's identity.
Table 1: Theoretical Mass Data for Related Pyrazole Compounds
| Compound Name | Molecular Formula | Theoretical Exact Mass (Da) |
|---|---|---|
| 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile | C10H7ClN4 | 218.0359 |
Tandem mass spectrometry (MS/MS) involves multiple steps of mass analysis, typically by selecting a precursor ion of a specific mass-to-charge ratio and inducing its fragmentation. The resulting product ions are then analyzed to provide detailed structural information. nih.govgre.ac.uk The fragmentation pathways are characteristic of the molecule's structure and the location of different functional groups. nih.govmdpi.com
For pyrazole derivatives, fragmentation often involves cleavage of the pyrazole ring and the bonds connecting the substituent groups. nih.gov In the case of this compound, key fragmentations would be expected to involve the loss of the chlorophenyl group, the amine group, or cleavage of the pyrazole ring itself. Analyzing these fragments helps to piece together the molecular structure. gre.ac.uknih.gov For instance, the loss of H2O or the sequential loss of specific amine groups and CO are distinctive fragmentation pathways in similar compounds. nih.gov
Table 2: Plausible Fragmentation Pathways for this compound
| Precursor Ion (m/z) | Key Fragment Ions (m/z) | Plausible Neutral Loss | Structural Moiety Lost |
|---|---|---|---|
| [M+H]+ | [M+H - C6H4Cl]+ | C6H4Cl | 3-chlorophenyl group |
| [M+H]+ | [M+H - NH2]+ | NH2 | Amine group |
X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing Analysis
While the specific crystal structure of this compound was not found, data for closely related pyrazole derivatives provides insight into the expected structural features. For example, the crystal structure of 1-(4-chlorophenyl)-1H-pyrazol-3-ol reveals a monoclinic crystal system. nih.gov In another related compound, the dihedral angle between the phenyl ring and the pyrazole ring is reported to be 11.0 (2)°. nih.gov Such studies show that the pyrazole ring is often a central feature, with attached phenyl rings oriented at specific angles. slideshare.net The crystal structures are often stabilized by various intermolecular interactions. nih.gov
For instance, the crystal structure of 5-(5-(4-chlorophenyl)-1-phenyl-1H-pyrazol-3-yl)-N-phenyl-1,3,4-thiadiazol-2-amine was determined to be monoclinic with the space group P21/n. researchgate.net Another similar compound, 5-(5-(4-chlorophenyl)-1-phenyl-1H-pyrazol-3-yl)-N-phenyl-2-amine, also crystallizes in a monoclinic system with space group P21/c. scispace.com
Table 3: Crystallographic Data for Related Pyrazole Derivatives
| Compound | Crystal System | Space Group | Key Dihedral Angle(s) |
|---|---|---|---|
| 1-(4-Chlorophenyl)-1H-pyrazol-3-ol nih.gov | Monoclinic | P21/c | 11.0 (2)° between phenyl and pyrazole rings |
| 5-(5-(4-chlorophenyl)-1-phenyl-1H-pyrazol-3-yl)-N-phenyl-1,3,4-thiadiazol-2-amine researchgate.net | Monoclinic | P21/n | Not specified |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The wavelengths of maximum absorbance (λmax) and the intensity of the absorption bands provide information about the electronic structure of the molecule, particularly the extent of conjugation. tanta.edu.eg
Molecules with chromophores, such as aromatic rings and double bonds, exhibit characteristic UV-Vis absorption spectra. uzh.ch The electronic transitions observed are typically π→π* (pi to pi antibonding) and n→π* (non-bonding to pi antibonding) transitions. youtube.comelte.hu The π→π* transitions are usually more intense than n→π* transitions. uzh.ch
For this compound, the presence of the chlorophenyl and pyrazole rings, which are conjugated systems, would be expected to give rise to strong π→π* transitions. elte.hu The nitrogen atoms in the pyrazole ring and the exocyclic amine group also have non-bonding electrons, which could lead to weaker n→π* transitions. youtube.com The position of λmax is sensitive to the solvent polarity and the presence of substituents on the aromatic rings. tanta.edu.eg
Table 4: Expected Electronic Transitions for this compound
| Type of Transition | Chromophore Involved | Expected Wavelength Region | Relative Intensity |
|---|---|---|---|
| π→π* | Phenyl ring, Pyrazole ring | Shorter wavelength (higher energy) | High |
Reactivity Profiles and Mechanistic Investigations of 1 3 Chlorophenyl 1h Pyrazol 4 Amine
Electrophilic and Nucleophilic Reactivity of the Pyrazole (B372694) Ring System
The reactivity of the pyrazole ring in 1-(3-chlorophenyl)-1H-pyrazol-4-amine is a nuanced interplay of the electronic effects exerted by its substituents: the 1-(3-chlorophenyl) group, the 4-amino group, and the inherent properties of the pyrazole heterocycle itself. These factors govern the sites of both electrophilic attack and nucleophilic engagement.
Electrophilic aromatic substitution (SEAr) on a substituted pyrazole ring is directed by the combined influence of the attached groups. wikipedia.orgyoutube.com The pyrazole ring itself is a π-rich heterocyclic system. The 4-amino group is a potent activating group, donating electron density to the ring through resonance, which is expected to enhance the rate of electrophilic substitution. Conversely, the 1-(3-chlorophenyl) substituent is generally considered an electron-withdrawing group, which deactivates the ring towards electrophilic attack.
The directing effect of the substituents determines the position of substitution. In pyrazoles, the C5 position is generally the most susceptible to electrophilic attack due to the directing influence of the ring nitrogens. The 4-amino group strongly directs electrophiles to the C5 position. The resonance structures of the arenium ion intermediate formed upon electrophilic attack show that substitution at C5 is significantly stabilized by the lone pair of the amino group. libretexts.org
While direct experimental studies on the electrophilic aromatic substitution of this compound are not extensively detailed in the provided literature, predictions can be made based on established principles. The C5 position is the most probable site for electrophilic attack due to the strong activating and directing effect of the 4-amino group. Halogenation, nitration, and sulfonation would be expected to yield the corresponding 5-substituted derivatives. For instance, direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines with N-halosuccinimides (NXS) has been shown to proceed at the C4 position, demonstrating the high reactivity of the pyrazole core. beilstein-archives.org In the case of this compound, the C5 position is analogous to the C4 position in a 5-aminopyrazole in terms of activation by the amino group.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Electrophilic Reagent | Expected Major Product |
|---|---|
| Br₂ | 1-(3-chlorophenyl)-5-bromo-1H-pyrazol-4-amine |
| HNO₃/H₂SO₄ | 1-(3-chlorophenyl)-5-nitro-1H-pyrazol-4-amine |
| SO₃/H₂SO₄ | 4-amino-1-(3-chlorophenyl)-1H-pyrazole-5-sulfonic acid |
This compound possesses multiple nucleophilic centers: the two nitrogen atoms of the pyrazole ring and the exocyclic 4-amino group. chim.it The relative nucleophilicity of these sites dictates the outcome of reactions with electrophiles. Generally, the exocyclic amino group is a primary site for reactions such as acylation and alkylation. However, the pyrazole ring nitrogens can also participate in nucleophilic reactions, particularly in the formation of fused heterocyclic systems. chim.it
The N1 nitrogen is already substituted with the 3-chlorophenyl group. The N2 nitrogen, being a pyridine-like nitrogen, is generally less nucleophilic than the exocyclic amino group. The 4-amino group, being an aniline-like amino group, is a potent nucleophile. Therefore, in reactions with simple electrophiles, the 4-amino group is expected to be the primary site of reaction. For instance, acylation with acid chlorides or anhydrides would readily form the corresponding 4-acetamido derivative.
Transformations Involving the 4-Amine Moiety
The 4-amino group of this compound is a versatile functional handle for a wide range of chemical transformations, enabling the synthesis of a diverse array of derivatives with potential applications in medicinal chemistry and materials science.
The primary amino group can be readily derivatized to form various nitrogen-containing functionalities.
Imines: Condensation of the 4-amino group with aldehydes or ketones yields the corresponding imines (Schiff bases). For example, reaction with 1,3-diphenyl-1H-pyrazole-4-carboxaldehyde leads to the formation of an aldimine derivative. mdpi.com
Amides: Acylation of the 4-amino group with carboxylic acids, acid chlorides, or anhydrides provides the corresponding amides. This is a common strategy in drug discovery to modify the properties of a lead compound. For instance, N-[2-[(3-chlorophenyl)amino]phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide has been synthesized and shown to possess antifungal activity. nih.gov
Nitrogen-Containing Linkers: The derivatized aminopyrazole can serve as a building block for more complex structures, including nitrogen-containing linkers for coordination polymers or metal-organic frameworks (MOFs). mdpi.com
Table 2: Examples of Derivatization Reactions of the 4-Amino Group
| Reagent | Product Type |
|---|---|
| Aldehyde/Ketone | Imine |
| Acid Chloride/Anhydride | Amide |
| Isocyanate | Urea |
| Sulfonyl Chloride | Sulfonamide |
The 4-aminopyrazole moiety is a key precursor for the synthesis of various fused heterocyclic systems, most notably pyrazolo[3,4-d]pyrimidines. semanticscholar.orgekb.eg These bicyclic structures are of significant interest due to their prevalence in biologically active molecules, including kinase inhibitors. nih.gov
The synthesis of pyrazolo[3,4-d]pyrimidines from 4-aminopyrazoles typically involves a cyclocondensation reaction with a one-carbon synthon. For example, heating this compound with formamide (B127407) or triethyl orthoformate would be expected to yield 1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine. ekb.eg
Further functionalization of the pyrazolo[3,4-d]pyrimidine core can be achieved. For instance, the intermediate can be chlorinated at the 4-position and subsequently reacted with various nucleophiles to generate a library of substituted analogues. semanticscholar.org The reaction of 5-amino-1-substituted-pyrazole-4-carbonitriles with triethylorthoformate gives ethoxymethylene amino derivatives, which are key intermediates for pyrazolo[3,4-d]pyrimidine synthesis. semanticscholar.org
Catalytic Reactions Utilizing this compound as a Substrate
The presence of a halogen atom (chlorine) on the phenyl ring and the amino group on the pyrazole ring makes this compound a suitable substrate for various palladium-catalyzed cross-coupling reactions. acs.orgnih.gov These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netrsc.org
Suzuki-Miyaura Coupling: The chloro group on the phenyl ring can participate in Suzuki-Miyaura coupling with boronic acids to introduce new aryl or alkyl substituents. This reaction would typically require a palladium catalyst, a phosphine (B1218219) ligand, and a base.
Buchwald-Hartwig Amination: The amino group can undergo N-arylation or N-alkylation via Buchwald-Hartwig amination. This reaction allows for the introduction of diverse substituents on the amino nitrogen.
Heck and Sonogashira Couplings: The chloro group can also be utilized in Heck reactions with alkenes and Sonogashira reactions with terminal alkynes to form new carbon-carbon bonds. researchgate.net
The application of these catalytic methods to this compound would provide a versatile platform for the synthesis of a wide range of complex molecules with tailored properties. The efficiency of these reactions often depends on the choice of catalyst, ligand, base, and solvent. nih.gov
Table 3: Potential Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partners | Bond Formed |
|---|---|---|
| Suzuki-Miyaura | Ar-Cl + R-B(OH)₂ | Ar-R |
| Buchwald-Hartwig | Ar-NH₂ + R-X | Ar-NH-R |
| Heck | Ar-Cl + Alkene | Ar-Alkenyl |
| Sonogashira | Ar-Cl + Alkyne | Ar-Alkynyl |
Palladium-Catalyzed Coupling Reactions
The amino group and the C-H bonds on the pyrazole ring of this compound are prime sites for modification via palladium-catalyzed cross-coupling reactions. These methods offer powerful tools for constructing complex molecules by forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.
The Buchwald-Hartwig amination is a cornerstone of C-N bond formation, coupling amines with aryl halides. wikipedia.orglibretexts.org For a substrate like this compound, this reaction could be envisioned to couple the 4-amino group with another aryl halide. However, a more common application involves the coupling of a halogenated pyrazole with an amine. For instance, the C4 position of a pyrazole ring, if halogenated, can undergo Buchwald-Hartwig coupling. Studies on 4-halo-1H-1-tritylpyrazoles have shown that palladium-catalyzed amination is effective, particularly for aromatic or bulky amines that lack β-hydrogens, to prevent side reactions like β-hydride elimination. researchgate.netnih.gov The choice of ligand is crucial, with bulky, electron-rich phosphine ligands like tBuDavePhos showing good performance. nih.gov
For C-C bond formation, the Suzuki-Miyaura coupling is a prevalent method. This reaction typically couples an organoboron species with an organic halide. While the chlorine atom on the phenyl ring of this compound could potentially participate, the C-H bonds on the pyrazole ring can also be functionalized into boronic esters and then used in Suzuki couplings. This two-step process allows for the introduction of new aryl or alkyl groups at specific positions on the pyrazole core. nih.gov The efficiency and outcome of these coupling reactions are highly dependent on the choice of palladium catalyst, ligand, base, and solvent. researchgate.netorganic-chemistry.orgacs.org
Below is a table summarizing representative conditions for palladium-catalyzed coupling reactions on pyrazole scaffolds.
| Coupling Reaction | Reactants | Catalyst/Ligand | Base | Solvent | Typical Yield | Reference |
| Buchwald-Hartwig Amination | 4-Bromo-1-tritylpyrazole, Piperidine | Pd(dba)₂, tBuDavePhos | NaOtBu | Toluene | Good | nih.gov |
| Buchwald-Hartwig Amination | Aryl Triflates, Pyrazole | Pd(OAc)₂, tBuBrettPhos | K₂CO₃ | Dioxane | High | researchgate.netorganic-chemistry.org |
| Suzuki-Miyaura Coupling | 4-Iodo-1-aryl-1H-pyrazoles, Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | Good-Excellent | researchgate.net |
Direct C-H Functionalization Strategies
Direct C-H functionalization has emerged as a more atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. researchgate.netelsevierpure.comrsc.org For this compound, the C-H bonds at the C5 position of the pyrazole ring and the ortho positions of the chlorophenyl ring are potential targets for such transformations.
Transition metals like rhodium and iridium are particularly effective in catalyzing these reactions. nih.govacs.org Rhodium(III)-catalyzed C-H activation has been successfully used to synthesize 4-heteroaryl pyrazoles, demonstrating good functional group tolerance under relatively mild conditions. rsc.orgrsc.orgaminer.org The N2 nitrogen of the pyrazole ring often acts as a directing group, guiding the metal catalyst to a specific C-H bond to ensure regioselectivity. researchgate.net
Iridium-catalyzed C-H borylation is another powerful strategy. illinois.eduumich.edu This reaction introduces a boronate ester group (e.g., -Bpin) onto the pyrazole core, which can then be used in subsequent reactions like the Suzuki coupling. researchgate.net The regioselectivity of iridium-catalyzed borylation is often governed by steric effects, favoring functionalization at the least hindered position. illinois.eduresearchgate.net For the pyrazole ring, this typically means the C5 position. Recent developments have also enabled the borylation of C(sp³)–H bonds using pyrazole as a directing group. researchgate.netdntb.gov.ua
The following table outlines catalyst systems used for direct C-H functionalization of pyrazole-containing compounds.
| Functionalization | Catalyst System | Typical Substrates | Position Functionalized | Reference |
| C-H Arylation | [RhCl₂Cp]₂ / AgSbF₆ | N-Arylpyrazoles | Aryl ring (ortho to N) | nih.govacs.org |
| C-H Vinylation | [Rh(MeCN)₃Cp][PF₆]₂ / Cu(OAc)₂ | 3-Arylpyrazoles | Pyrazole C5 | nih.gov |
| C-H Borylation | [Ir(cod)OMe]₂ / dtbpy | Heteroarenes | Least sterically hindered C-H | illinois.eduumich.edu |
| C-H Annulation | [Rh(OAc)₂]₂ | Pyrazoles, Diazodicarbonyls | Pyrazole C5 | aminer.org |
Investigations into Reaction Mechanisms and Intermediates
Understanding the reaction mechanisms and identifying key intermediates are crucial for optimizing reaction conditions and expanding the scope of synthetic methodologies. A combination of computational and spectroscopic techniques is often employed for these investigations.
Computational Probing of Reaction Transition States
Density Functional Theory (DFT) has become an invaluable tool for elucidating the mechanisms of complex organometallic reactions. nih.govresearchgate.net By modeling the potential energy surface of a reaction, researchers can calculate the energies of intermediates and transition states, providing a detailed picture of the reaction pathway.
For palladium-catalyzed reactions like the Suzuki-Miyaura coupling, DFT calculations can clarify the energetics of the three main steps: oxidative addition, transmetalation, and reductive elimination. nih.gov Studies have shown that for many systems, transmetalation is the rate-determining step. nih.gov Similarly, for Buchwald-Hartwig amination, computational studies have helped to understand the roles of different ligands and the relative stabilities of intermediates in the catalytic cycle. wikipedia.org
In the context of C-H activation, DFT calculations have been used to investigate the mechanism of rhodium-catalyzed coupling of pyrazoles with alkynes. acs.org These studies suggest a pathway involving sequential N-H and C-H bond activation, migratory insertion of the alkyne, and finally, reductive coupling to form the product. acs.org Such computational insights help rationalize experimental observations, such as regioselectivity, and guide the design of new, more efficient catalysts.
Spectroscopic Monitoring of Reaction Progress
Real-time monitoring of chemical reactions provides crucial kinetic data and can help identify transient intermediates that are invisible by conventional end-point analysis. jhu.edu Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are well-suited for in situ reaction monitoring. nih.govacs.org
Flow NMR spectroscopy is a powerful technique for online reaction monitoring. rsc.orgbeilstein-journals.org By flowing the reaction mixture through an NMR spectrometer, it is possible to acquire spectra at regular intervals, allowing for the quantification of reactants, products, and any observable intermediates over time. researchgate.netnih.gov This method can be used to determine reaction orders, calculate rate constants, and detect short-lived species in reactions involving pyrazole synthesis or functionalization. nih.govresearchgate.net
In situ IR spectroscopy is another valuable tool, particularly for tracking changes in functional groups. nih.govresearchgate.net For example, in a palladium-catalyzed amination reaction, the disappearance of the N-H stretch of the starting amine and the appearance of new bands corresponding to the C-N bond of the product can be monitored in real time. acs.org This technique has been applied to study the enantioselective palladium-catalyzed α-arylation of N-Boc pyrrolidine, providing insights into the kinetics and mechanism of the transformation. nih.govacs.org These spectroscopic methods, combined with computational studies, provide a comprehensive understanding of the reactivity of compounds like this compound.
Computational and Theoretical Chemistry Studies of 1 3 Chlorophenyl 1h Pyrazol 4 Amine
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), offer a balance between accuracy and computational cost, making them ideal for studying pyrazole (B372694) derivatives. nih.gov
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used for determining the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. mdpi.com For pyrazole derivatives, methods such as B3LYP combined with basis sets like 6-311G** are commonly employed to predict geometric parameters. nih.gov
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G**) |
|---|---|---|
| Bond Length | N1-N2 | ~1.38 Å |
| Bond Length | N2-C3 | ~1.33 Å |
| Bond Length | C3-C4 | ~1.42 Å |
| Bond Length | C4-C5 | ~1.38 Å |
| Bond Length | C5-N1 | ~1.36 Å |
| Bond Angle | C5-N1-N2 | ~112.5° |
| Bond Angle | N1-N2-C3 | ~105.0° |
| Bond Angle | N2-C3-C4 | ~111.0° |
Note: The values are representative examples based on calculations of similar pyrazole structures and may vary for the specific title compound.
The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a smaller gap suggests higher chemical reactivity and ease of intramolecular charge transfer. researchgate.netresearchgate.net
For pyrazole derivatives, DFT calculations are used to determine the energies of these orbitals. rdd.edu.iqirjweb.com From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated, such as ionization potential (IP), electron affinity (EA), chemical potential (μ), hardness (η), and the electrophilicity index (ω). asrjetsjournal.orgnih.gov These descriptors provide quantitative measures of the molecule's reactivity, helping to predict how it will interact with other chemical species. researchgate.net
| Parameter | Symbol | Typical Calculated Value (eV) |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.30 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.81 |
| HOMO-LUMO Energy Gap | ΔE | 4.49 |
| Ionization Potential | IP = -EHOMO | 6.30 |
| Electron Affinity | EA = -ELUMO | 1.81 |
| Chemical Hardness | η = (IP - EA) / 2 | 2.24 |
| Electrophilicity Index | ω = (IP + EA)² / (8 * η) | 4.10 |
Computational methods can accurately predict spectroscopic data, which is invaluable for structural confirmation. The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for calculating Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). asrjetsjournal.orgnih.gov Studies on various pyrazole derivatives have shown a strong correlation between theoretically predicted chemical shifts and experimental data, although the choice of DFT functional and basis set can influence accuracy. nih.govdntb.gov.ua
Similarly, theoretical vibrational frequencies can be calculated and compared with experimental Infrared (IR) spectra. rdd.edu.iqmdpi.com These calculations help in the assignment of vibrational modes to specific functional groups within the molecule. Typically, calculated frequencies are scaled by a factor (e.g., 0.96) to correct for anharmonicity and other systematic errors, leading to excellent agreement with experimental findings. nih.gov
| Spectroscopy Type | Group/Proton | Experimental Value | Calculated Value (Scaled) |
|---|---|---|---|
| ¹H-NMR (ppm) | Pyrazole C-H | ~7.5-8.0 | ~7.6-8.1 |
| ¹³C-NMR (ppm) | Phenyl C-Cl | ~134.0 | ~134.5 |
| FT-IR (cm⁻¹) | N-H stretch (amine) | ~3400-3300 | ~3380-3290 |
| FT-IR (cm⁻¹) | C=C stretch (aromatic) | ~1605 | ~1595 |
Molecular Dynamics Simulations for Conformational Analysis and Flexibility
While quantum calculations provide static pictures of a molecule's minimum energy state, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals conformational changes, flexibility, and interactions with the surrounding environment, such as a solvent. mdpi.com
For 1-(3-chlorophenyl)-1H-pyrazol-4-amine, an MD simulation, often run for nanoseconds, can explore the rotational freedom around the single bond connecting the phenyl and pyrazole rings. researchgate.net This analysis helps to understand the molecule's conformational preferences in a dynamic state. Key metrics such as the Root Mean Square Deviation (RMSD) are used to assess the stability of the molecule's structure over the simulation, while the Root Mean Square Fluctuation (RMSF) highlights which parts of the molecule are most flexible. researchgate.net Such simulations are particularly important for understanding how a molecule might adapt its shape upon binding to a biological target. nih.gov
In Silico Modeling of Molecular Interactions
Understanding how a molecule interacts with biological targets is a primary goal of medicinal chemistry. In silico modeling, especially molecular docking, provides a means to predict and analyze these interactions at an atomic level. nih.gov
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, such as a protein's active site. researchgate.netnih.gov For pyrazole derivatives, which are known to target various proteins like kinases and Bcl-2, docking studies are essential. nih.govrsc.org
In a typical docking study involving a compound like this compound, the molecule would be placed into the binding pocket of a target protein. researchgate.net The algorithm then samples numerous conformations and orientations to find the one with the most favorable binding energy. The results provide a binding affinity score (e.g., in kcal/mol or kJ/mol) and detail the specific non-covalent interactions, such as:
Hydrogen bonds: Formed between the amine group (donor) and suitable acceptor residues in the protein.
Hydrophobic interactions: Involving the chlorophenyl ring and nonpolar amino acid residues.
π-π stacking: Possible interactions between the aromatic pyrazole or phenyl rings and aromatic residues like phenylalanine, tyrosine, or tryptophan.
Studies on similar chlorophenyl pyrazole derivatives have identified key interactions with amino acid residues in the active sites of proteins like VEGFR-2 and CDK2, with binding energies reported in the range of -5 to -11 kJ/mol. nih.gov These simulations guide the design of more potent and selective inhibitors. rsc.org
| Target Protein (PDB ID) | Binding Energy (kJ/mol) | Key Interacting Residues | Types of Interaction Forces |
|---|---|---|---|
| VEGFR-2 (2QU5) | -10.09 | Cys919, Asp1046 | Hydrogen bond, Hydrophobic |
| Aurora A (2W1G) | -8.57 | Ala213, Leu263 | Hydrogen bond, van der Waals |
| CDK2 (2VTO) | -10.35 | Leu83, Lys33 | Hydrogen bond, Hydrophobic |
| c-KIT (6XVB) | -9.2 (kcal/mol) | Cys673, Asp810 | Hydrogen bond, π-sulfur |
Note: Data is based on published results for various chlorophenyl-substituted pyrazole derivatives and serves as a representative example. researchgate.netnih.govmdpi.com
Analysis of Non-Covalent Interactions (e.g., Hydrogen Bonding, Halogen Bonding, Pi-Stacking)
Non-covalent interactions play a crucial role in determining the supramolecular architecture, crystal packing, and biological activity of molecules like this compound. A computational analysis would typically investigate the following interactions:
Hydrogen Bonding: The amine (-NH₂) group and the pyrazole nitrogen atoms are potential hydrogen bond donors and acceptors. Quantum chemical calculations would identify the geometric parameters (bond lengths and angles) and interaction energies of possible hydrogen bonds, such as N-H···N interactions between molecules, which could lead to the formation of dimers or extended chains in the solid state.
Halogen Bonding: The chlorine atom on the phenyl ring can act as a halogen bond donor, interacting with nucleophilic regions on adjacent molecules, such as the nitrogen atoms of the pyrazole ring or the amine group. The strength and directionality of these C-Cl···N or C-Cl···π interactions would be characterized.
Pi-Stacking: The aromatic pyrazole and chlorophenyl rings can engage in π-stacking interactions. Computational studies would determine the preferred stacking arrangements (e.g., parallel-displaced or T-shaped) and the corresponding interaction energies, which are critical for understanding the packing of these molecules in a crystalline environment.
A summary of potential non-covalent interactions is presented in the hypothetical data table below.
| Interaction Type | Donor | Acceptor | Distance (Å) (Hypothetical) | Angle (°) (Hypothetical) | Interaction Energy (kcal/mol) (Hypothetical) |
| Hydrogen Bond | N-H (amine) | N (pyrazole) | 2.0 | 170 | -5.2 |
| Halogen Bond | C-Cl | N (pyrazole) | 3.1 | 165 | -2.5 |
| Pi-Stacking | π (phenyl) | π (pyrazole) | 3.5 | - | -3.8 |
Topological Analysis of Electron Density (e.g., AIM, ELF, LOL)
The Quantum Theory of Atoms in Molecules (AIM) and analyses of the Electron Localization Function (ELF) and Localized Orbital Locator (LOL) provide profound insights into the nature of chemical bonds and non-covalent interactions based on the topology of the electron density.
Atoms in Molecules (AIM): This analysis would identify the bond critical points (BCPs) for all covalent bonds and non-covalent interactions. The properties at these BCPs, such as the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)), would be calculated to classify the interactions. For instance, a low ρ and a positive ∇²ρ at a BCP between two atoms are characteristic of a closed-shell interaction, typical for hydrogen bonds and other non-covalent contacts.
Electron Localization Function (ELF) and Localized Orbital Locator (LOL): These methods provide a visual representation of electron localization in the molecule. ELF and LOL analyses would reveal the regions corresponding to core electrons, bonding electron pairs, and lone pairs. For this compound, these analyses would help in visualizing the lone pairs on the nitrogen atoms and the delocalized π-system of the aromatic rings, which are crucial for its reactivity and intermolecular interactions.
A hypothetical table summarizing the AIM analysis for key interactions is provided below.
| Interaction | Electron Density (ρ) at BCP (a.u.) (Hypothetical) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) (Hypothetical) | Total Energy Density (H(r)) at BCP (a.u.) (Hypothetical) |
| N-H···N (Hydrogen Bond) | 0.025 | +0.080 | -0.001 |
| C-Cl···N (Halogen Bond) | 0.012 | +0.045 | +0.0005 |
| C-C (Aromatic) | 0.250 | -0.700 | -0.300 |
| C-N (Pyrazole) | 0.280 | -0.850 | -0.350 |
Without dedicated computational studies on this compound, a more detailed and data-rich analysis for the specified sections is not possible. The information presented is based on established theoretical principles and is intended to be illustrative of the insights that such a study would provide.
Molecular Design Principles and Chemical Probe Development Based on the 1 3 Chlorophenyl 1h Pyrazol 4 Amine Scaffold
Systematic Modification of the 4-Amino Position for Scaffold Diversification
The 4-amino group on the pyrazole (B372694) ring is a critical anchor point for chemical modification, offering a straightforward handle to introduce a wide variety of substituents and diversify the scaffold. This position is frequently exploited to modulate the compound's interaction with biological targets, improve its physicochemical properties, and explore structure-activity relationships (SAR). mdpi.com
A primary strategy involves the acylation or sulfonylation of the 4-amino group to form amides and sulfonamides, respectively. These modifications can introduce new hydrogen bond donors and acceptors, as well as bulky groups that can probe specific pockets within a target protein's binding site. For instance, in the development of Janus kinase (JAK) inhibitors, the 4-amino position of pyrazole scaffolds has been derivatized with various moieties, including substituted pyrimidine (B1678525) rings. nih.gov This approach led to the discovery of potent inhibitors by creating crucial interactions with the hinge region of the kinase domain. nih.gov
Another common diversification tactic is the formation of ureas and thioureas by reacting the 4-amino group with isocyanates or isothiocyanates. These functional groups significantly alter the electronic and steric profile of the molecule. Furthermore, the amino group can serve as a nucleophile in reactions to form more complex heterocyclic systems fused or linked to the pyrazole core, such as in the development of pyrazolopyrimidines. nih.gov
The table below summarizes common modifications at the 4-amino position and their rationale in scaffold diversification.
| Modification Type | Reagents/Reaction | Rationale for Diversification | Example Application Area |
| Amide Formation | Acyl chlorides, Carboxylic acids (with coupling agents) | Introduce H-bond acceptors/donors, explore steric limits of binding pockets. | Kinase Inhibitors nih.gov |
| Sulfonamide Formation | Sulfonyl chlorides | Introduce strong H-bond acceptors, alter polarity and solubility. | Various enzyme inhibitors |
| Urea/Thiourea Formation | Isocyanates, Isothiocyanates | Introduce additional H-bond donors/acceptors, create rigid linkers. | Receptor Modulators |
| Alkylation | Alkyl halides | Introduce lipophilic groups, modify steric bulk. | General Scaffold Exploration |
| Heterocycle Formation | Diketoesters, etc. | Create fused-ring systems with distinct pharmacological profiles. | Kinase Inhibitors (e.g., Pyrazolopyrimidines) nih.gov |
Systematic exploration of these modifications allows for a fine-tuning of the molecule's properties to achieve desired biological activity and selectivity.
Exploration of Substituent Effects on the 3-chlorophenyl Group and their Influence on Molecular Recognition
The 1-(3-chlorophenyl) group is a defining feature of the scaffold, playing a pivotal role in anchoring the molecule within its biological target. The position and electronic nature of substituents on this phenyl ring can dramatically influence binding affinity and selectivity. mdpi.com The chlorine atom at the meta-position itself dictates a specific spatial and electronic profile, but further exploration through substitution provides a powerful tool for optimization.
Structure-activity relationship (SAR) studies often involve varying the substituent at the ortho-, meta-, and para-positions of the phenyl ring. Key considerations include:
Electronic Effects : The introduction of electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) versus electron-withdrawing groups (EWGs) like trifluoromethyl (-CF₃) or nitro (-NO₂) can modulate the pKa of the pyrazole ring nitrogens and alter electrostatic interactions with the target protein. mdpi.comresearchgate.net For example, EWGs can enhance the acidity of the pyrazole N-H group, potentially strengthening hydrogen bonds. mdpi.com
Steric Effects : The size and shape of the substituent influence how the molecule fits into a binding pocket. Bulky groups like tert-butyl can provide favorable van der Waals interactions if the pocket is accommodating, but can also cause steric clashes that reduce affinity. The strategic placement of smaller groups can fine-tune the orientation of the entire scaffold.
In several studies on chlorophenyl-substituted pyrazoles and related pyrazolones, the presence and position of the chloro group were found to be crucial for biological activity, such as anticancer and antimicrobial effects. bibliotekanauki.plresearchgate.net The chlorine atom can increase lipophilicity, facilitating cell membrane penetration, and can also participate in specific halogen bonding interactions with the target. bibliotekanauki.pl Replacing or adding other substituents allows for a systematic probe of the target's binding site topology and electronic environment.
The following table illustrates the impact of different substituent types on the phenyl ring.
| Substituent Type | Example Groups | Potential Influence on Molecular Recognition |
| Electron-Withdrawing | -NO₂, -CF₃, -CN | Modulate pKa, form specific polar interactions, can act as H-bond acceptors. mdpi.com |
| Electron-Donating | -OCH₃, -CH₃, -NH₂ | Increase electron density in the ring, potentially enhance π-π stacking, act as H-bond donors/acceptors. mdpi.com |
| Halogens | -F, -Br, -I | Alter lipophilicity, participate in halogen bonding, act as steric modulators. |
| Bulky Alkyl Groups | -t-butyl, -isopropyl | Probe for larger hydrophobic pockets, can improve van der Waals contacts. |
| Polar/Hydrogen Bonding | -OH, -COOH, -CONH₂ | Introduce key hydrogen bonding interactions, improve aqueous solubility. |
Strategies for Pyrazole Ring Diversification and Isosteric Replacements
While modifications to the substituents are common, altering the core pyrazole ring itself represents a more fundamental strategy for scaffold innovation. This can involve direct substitution on the pyrazole ring's available carbon atom (C5) or, more drastically, replacing the entire pyrazole ring with a bioisostere—a different heterocyclic system that retains similar steric and electronic properties. nih.gov
Direct Pyrazole Ring Substitution: The C5 position of the 1,4-disubstituted pyrazole scaffold is a common site for introducing additional functionality. This can be achieved through various synthetic methodologies to append alkyl, aryl, or other functional groups, further extending the molecule's reach into different regions of a target binding site.
Isosteric Replacements: Bioisosteric replacement is a powerful strategy in medicinal chemistry to overcome challenges related to metabolism, toxicity, or patentability, while retaining or improving biological activity. researchgate.net The pyrazole ring, with its specific arrangement of nitrogen atoms, size, and aromaticity, can be effectively mimicked by several other five-membered heterocycles. acs.org Studies based on the pyrazole-containing drug Rimonabant have extensively explored this concept. nih.gov
Common isosteric replacements for the pyrazole ring include:
Imidazole: Features nitrogens at the 1 and 3 positions. This change in heteroatom placement can alter hydrogen bonding capabilities and metabolic stability. nih.govresearchgate.net
Triazole: Contains three nitrogen atoms, offering different patterns of hydrogen bond donors and acceptors.
Thiazole: Replaces one nitrogen atom with sulfur, which significantly changes the ring's electronics and potential for interactions. researchgate.net
Oxadiazole: The replacement of a pyrazole C-N bond with an O-N bond can lead to novel intellectual property and modified biological profiles. rsc.org
| Isostere | Key Structural Difference from Pyrazole | Rationale for Replacement |
| Imidazole | 1,3-diazole arrangement | Altered H-bonding vectors, different metabolic profile. nih.gov |
| 1,2,3-Triazole | Three adjacent nitrogen atoms | Increased polarity, different dipole moment. |
| Thiazole | One nitrogen replaced by sulfur | Altered electronics, potential for sulfur-specific interactions. researchgate.net |
| 1,3,4-Oxadiazole | One nitrogen replaced by oxygen | Can act as H-bond acceptor, metabolically stable linker. rsc.org |
Stereochemical Considerations in the Design of Advanced Pyrazole-Based Scaffolds
While the core 1-(3-chlorophenyl)-1H-pyrazol-4-amine scaffold is planar and achiral, stereochemistry becomes a critical consideration when developing advanced, three-dimensional derivatives. The introduction of chiral centers can lead to stereoisomers (enantiomers or diastereomers) that often exhibit significantly different biological activities, potencies, and safety profiles.
Stereocenters are typically introduced in the substituents attached to the pyrazole core, for example:
On an alkyl chain attached to the 4-amino group.
Within a cyclic substituent appended to the scaffold.
On a side chain at the C5 position of the pyrazole ring.
When a chiral center is present, it is imperative to either separate the enantiomers and test them individually or to develop stereoselective synthetic routes that produce only the desired, more active isomer. The differential activity between enantiomers arises from the three-dimensional nature of biological targets like enzymes and receptors, which create chiral environments. One enantiomer may fit optimally into the binding site, making key interactions, while the other may fit poorly or not at all.
For example, if a substituent on the 4-amino group contains a hydroxylated chiral carbon, the (R)- and (S)-enantiomers will orient the hydroxyl group differently in space. This could mean the difference between forming a crucial hydrogen bond with an amino acid residue in the target protein or being unable to make that interaction, resulting in a dramatic loss of potency. Therefore, controlling and defining the stereochemistry of advanced pyrazole-based scaffolds is a fundamental aspect of modern rational drug design.
Rational Design of Chemical Probes for Interrogating Molecular Systems
A well-designed chemical probe is a small molecule that can be used to study the function of a specific protein target in cells or organisms. nih.gov The this compound scaffold serves as an excellent starting point for the rational design of such probes due to its proven ability to be modified for high potency and selectivity. researchgate.netnih.gov
The key characteristics of a high-quality chemical probe include:
Potency: The probe must be potent enough to engage its target at low concentrations, minimizing off-target effects. nih.gov
Selectivity: It should interact with a single target or a very small number of targets to ensure that any observed biological effect can be confidently attributed to the modulation of that target. nih.govresearchgate.net
Cellular Activity: The probe must be able to cross the cell membrane and engage its target within a cellular context. researchgate.net
Mechanism of Action: Its interaction with the target should be well-understood.
Negative Control: A crucial component of a probe is a structurally similar but biologically inactive analogue. This negative control is used in experiments to distinguish target-specific effects from non-specific or off-target effects. nih.gov
The design of probes from the pyrazole scaffold often involves an iterative process of synthesis and testing. For example, starting with a moderately potent inhibitor, medicinal chemists systematically modify the scaffold—diversifying the 4-amino position or altering substituents on the phenyl ring—to enhance potency and selectivity. researchgate.net Once a suitable scaffold is identified, it can be further functionalized to create specialized tools. For instance, a fluorescent dye can be attached to visualize the target protein's location in a cell, or a biotin (B1667282) tag can be added to isolate the target protein and its binding partners for proteomic analysis. mskcc.org In another application, an atom can be replaced with a radionuclide to create a probe for in vivo imaging techniques like Positron Emission Tomography (PET). nih.gov
For example, a pyrazole-based kinase inhibitor was successfully converted into a highly selective chemical probe for the kinase MST3 by incorporating the core into a macrocyclic structure, a strategy that greatly enhanced selectivity over closely related kinases. researchgate.net
Advanced Analytical Methodologies for Characterization and Purity Assessment of 1 3 Chlorophenyl 1h Pyrazol 4 Amine
Chromatographic Techniques for Separation and Purity Determination
Chromatographic methods are fundamental in the analysis of pharmaceutical compounds, offering high-resolution separation of the main component from any impurities.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity determination of non-volatile and thermally labile compounds like 1-(3-chlorophenyl)-1H-pyrazol-4-amine. Its versatility allows for the separation of the active pharmaceutical ingredient (API) from process-related impurities and degradation products. A typical reversed-phase HPLC method would be developed and validated to quantify the purity of the compound.
A hypothetical HPLC method for the analysis of this compound is presented below. The parameters would require optimization and validation according to ICH guidelines.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This method would be capable of separating the main peak of this compound from potential impurities, with purity calculated based on the area percentage of the main peak.
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, GC can be employed for the determination of volatile organic impurities and residual solvents that may be present from the synthetic process. Derivatization can also be used to increase the volatility of the analyte if direct analysis is not feasible.
A representative GC method for the analysis of residual solvents is outlined below.
| Parameter | Condition |
| Column | DB-624, 30 m x 0.32 mm, 1.8 µm |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
| Injection Mode | Headspace |
Hyphenated Analytical Techniques for Comprehensive Analysis
Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for the structural elucidation of impurities.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers exceptional sensitivity and selectivity, making it ideal for the detection and quantification of trace-level impurities. researchgate.net This technique is crucial for creating a detailed impurity profile, which is a regulatory requirement for new drug substances. ijprajournal.comlcms.cz By coupling the separation power of HPLC with the mass-analyzing capabilities of a tandem mass spectrometer, it is possible to identify and quantify both known and unknown impurities.
The fragmentation patterns observed in the MS/MS spectra provide valuable structural information about the impurities, aiding in their identification. This is particularly important for genotoxic impurities, which must be controlled at very low levels.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of mass spectrometry to identify and quantify volatile and semi-volatile impurities. researchgate.netnih.gov This technique is particularly useful for identifying residual solvents, reagents, and volatile by-products from the synthesis of this compound. The mass spectrum of each separated component provides a molecular fingerprint that can be compared against spectral libraries for positive identification. The fragmentation patterns of pyrazole (B372694) derivatives in GC-MS have been studied and can aid in the structural elucidation of related impurities. researchgate.net
Advanced Purity Assessment Methods
Beyond standard chromatographic techniques, more advanced methods can provide a deeper understanding of the compound's purity.
Quantitative NMR (qNMR): Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that can be used to determine the absolute purity of a substance without the need for a specific reference standard of the analyte. acs.orgresearchgate.netbwise.krbohrium.comnih.gov By integrating the signals of the analyte and a certified internal standard of known purity, the exact purity of this compound can be determined with high accuracy and precision. researchgate.netbwise.kr This method is orthogonal to chromatographic techniques and provides a valuable cross-validation of purity results.
Chiral Chromatography for Enantiomeric Excess: If this compound or any of its intermediates are chiral, it is necessary to assess the enantiomeric purity. Chiral chromatography, typically using HPLC with a chiral stationary phase (CSP), is the method of choice for separating enantiomers. nih.govchromatographyonline.comacs.orgresearchgate.netmjcce.org.mk The development of an effective chiral separation method is crucial to ensure that the desired enantiomer is present in the correct proportion and to control the levels of the unwanted enantiomer. Polysaccharide-based chiral columns are often effective for the separation of pyrazole derivatives. nih.govacs.orgresearchgate.net The enantiomeric excess (e.e.) can then be calculated from the peak areas of the two enantiomers.
Future Research Directions and Emerging Opportunities in 1 3 Chlorophenyl 1h Pyrazol 4 Amine Chemistry
Development of Novel and Sustainable Synthetic Pathways
The synthesis of pyrazole (B372694) derivatives has traditionally relied on methods that can be resource-intensive and environmentally challenging. benthamdirect.com The future of 1-(3-chlorophenyl)-1H-pyrazol-4-amine synthesis lies in the adoption of green chemistry principles to develop novel, sustainable, and efficient pathways. nih.govresearchgate.net
Key areas of focus include:
Microwave and Ultrasonic-Assisted Synthesis: These techniques offer significant advantages over conventional heating methods, including reduced reaction times, increased yields, and often milder reaction conditions. benthamdirect.com The application of microwave and ultrasonic irradiation to the synthesis of pyrazole derivatives is a promising area for creating more sustainable processes. researchgate.net
Solvent-Free Reactions: Eliminating the use of volatile and often hazardous organic solvents is a cornerstone of green chemistry. benthamdirect.com Research into solid-state reactions or reactions using benign media will be crucial.
Use of Green Catalysts: The development and utilization of recyclable and environmentally friendly catalysts, such as ammonium (B1175870) chloride, can significantly reduce the environmental impact of pyrazole synthesis. jetir.org
Renewable Resources: Exploring the use of renewable starting materials and reagents will further contribute to the sustainability of these synthetic routes. benthamdirect.com
These green synthetic strategies are not only environmentally conscious but also often lead to more efficient and economically viable processes. nih.govresearchgate.net
Integration into Advanced Materials Science Research
The unique photophysical and electronic properties of pyrazole derivatives make them attractive candidates for applications in advanced materials science. nbinno.com Derivatives of this compound, particularly pyrazolopyrimidines, have shown significant potential in this field. nih.gov
Future research opportunities in this area include:
Organic Light-Emitting Diodes (OLEDs): The tunable photophysical properties of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, which can be synthesized from pyrazole amines, make them promising for use in OLEDs. nbinno.com By modifying substituents, researchers can fine-tune absorption and emission wavelengths, leading to the development of new and efficient light-emitting materials. nbinno.com
Fluorescent Probes and Chemosensors: The inherent fluorescence of some pyrazolopyrimidine derivatives allows for their use as sensitive probes and chemosensors for various analytes. nbinno.com Strategic modifications to the this compound scaffold could lead to the development of highly selective and sensitive sensors for environmental monitoring or biological imaging.
Organic Electronics: The versatile electronic properties of pyrazole-based compounds suggest their potential use in other areas of organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Further investigation into the structure-property relationships of this compound derivatives is warranted.
The integration of these compounds into advanced materials is a rapidly growing field with the potential for significant technological advancements. benthamdirect.com
Expansion of Reactivity and Cascade Transformations
Understanding and expanding the reactivity of this compound is fundamental to unlocking its full synthetic potential. Cascade reactions, which involve multiple bond-forming events in a single synthetic operation, offer a powerful strategy for building molecular complexity efficiently. 20.210.105
Future research in this domain should focus on:
Multi-component Reactions: Designing novel multi-component reactions that utilize this compound as a key building block can lead to the rapid and efficient synthesis of complex heterocyclic systems. For example, three-component reactions have been successfully used to synthesize N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles. nih.gov
Post-Functionalization Strategies: Developing new methods for the selective functionalization of the pyrazole and phenyl rings will allow for the creation of diverse libraries of derivatives for various applications.
Catalytic C-H Activation: Exploring the use of transition metal catalysis for the direct functionalization of C-H bonds on the this compound core would provide a highly atom-economical and efficient route to novel derivatives.
Ring-Opening/Recyclization Cascades: Investigating unusual reaction pathways, such as the rearrangement of pyrazole nitrenes that lead to ring-opening and recyclization, could uncover novel transformations and provide access to unexpected molecular architectures. mdpi.com
By expanding the known reactivity of this scaffold, chemists can access a wider range of molecular diversity and create novel compounds with unique properties.
Deeper Theoretical Understanding of Molecular Interactions and Reactivity
Computational chemistry and theoretical studies play a vital role in modern chemical research by providing insights into molecular structure, bonding, and reactivity that are often difficult to obtain through experimental methods alone.
Future theoretical investigations on this compound should include:
Molecular Docking and Pharmacophore Modeling: For medicinal chemistry applications, in silico docking studies can predict the binding orientation of derivatives within the active sites of target proteins, such as kinases. nih.govnih.gov This can guide the design of more potent and selective inhibitors.
Density Functional Theory (DFT) Calculations: DFT calculations can be used to understand the electronic structure, frontier molecular orbitals (HOMO-LUMO), and reactivity of this compound and its derivatives. This knowledge can help in predicting reaction outcomes and designing new reactions.
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: For studying the behavior of these molecules in complex biological or material environments, QM/MM simulations can provide a more accurate and detailed picture of the intermolecular interactions.
Analysis of Non-Covalent Interactions: A deeper understanding of the role of non-covalent interactions, such as hydrogen bonding and π-π stacking, in the crystal packing and biological activity of these compounds is essential for rational design.
By combining theoretical calculations with experimental results, researchers can achieve a more comprehensive understanding of the chemical and physical properties of this compound and its derivatives, accelerating the discovery of new applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
